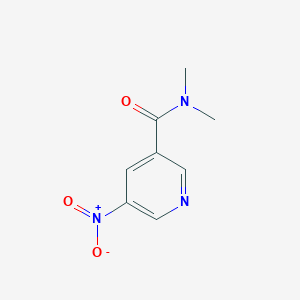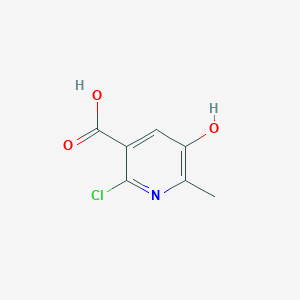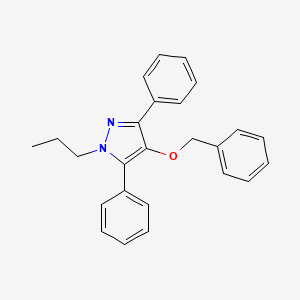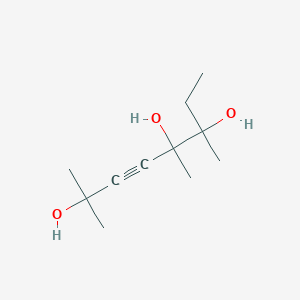
2,5,6-Trimethyloct-3-yne-2,5,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trimethyloct-3-yne-2,5,6-triol is an organic compound characterized by the presence of a triple bond (alkyne) and three hydroxyl groups (triol). This compound is notable for its unique structure, which combines the properties of alkynes and alcohols, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethyloct-3-yne-2,5,6-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the triple bond and the addition of hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,6-Trimethyloct-3-yne-2,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2,5,6-Trimethyloct-3-yne-2,5,6-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,5,6-Trimethyloct-3-yne-2,5,6-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the triple bond and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,5,6-Trimethylnon-3-yne-2,5,6-triol: Similar structure but with an additional carbon atom.
3-Octyne-2,5,6-triol: Similar structure but with different positioning of the triple bond and hydroxyl groups.
Uniqueness: 2,5,6-Trimethyloct-3-yne-2,5,6-triol is unique due to its specific combination of a triple bond and three hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
57442-09-8 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
2,5,6-trimethyloct-3-yne-2,5,6-triol |
InChI |
InChI=1S/C11H20O3/c1-6-10(4,13)11(5,14)8-7-9(2,3)12/h12-14H,6H2,1-5H3 |
InChI-Schlüssel |
RKLJXYPMJOGPGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C)(C#CC(C)(C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


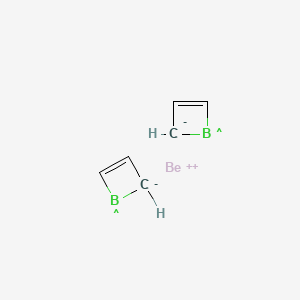
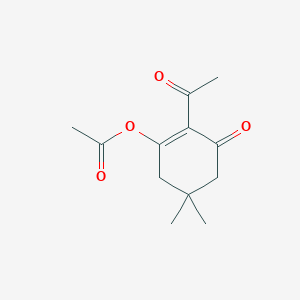
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

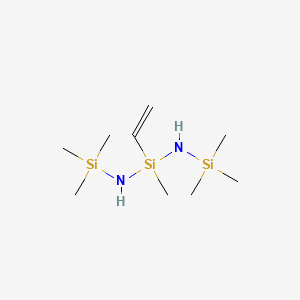
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
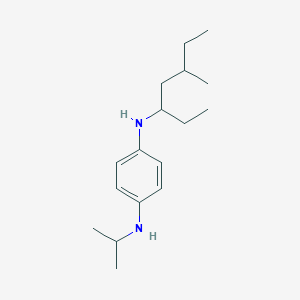
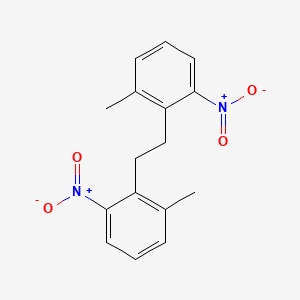
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
